Technical Guide: Synthesis and Characterization of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide
Technical Guide: Synthesis and Characterization of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of the thiol-reactive fluorescent probe, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide. This coumarin derivative is a valuable tool for labeling cysteine-containing proteins, enabling their detection and characterization in various biochemical and cellular assays.
Chemical and Physical Properties
N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide, also known as 7-(Diethylamino)-3-[4-(iodoacetamido)phenyl]-4-methylcoumarin, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2-iodoacetamide | [2] |
| Molecular Formula | C22H23IN2O3 | [2] |
| Molecular Weight | 490.33 g/mol | [1] |
| Appearance | Crystals | [1] |
| CAS Number | 76877-34-4 | [1] |
Synthesis Protocol
Step 1: Synthesis of 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin
This precursor is synthesized via a Pechmann condensation reaction between 3-diethylaminophenol and ethyl 2-(4-aminobenzoyl)acetate.
Materials:
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3-Diethylaminophenol
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Ethyl 2-(4-aminobenzoyl)acetate
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Sulfuric acid (concentrated)
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Ethanol
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Ice
Procedure:
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In a round-bottom flask, dissolve 3-diethylaminophenol in a minimal amount of ethanol.
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Add an equimolar amount of ethyl 2-(4-aminobenzoyl)acetate to the solution.
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Cool the mixture in an ice bath.
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Slowly add concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic and the temperature should be kept low.
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After the addition of sulfuric acid, allow the mixture to stir at room temperature for 2-4 hours.
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Pour the reaction mixture onto crushed ice. A precipitate will form.
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Filter the precipitate, wash thoroughly with cold water, and then with a cold dilute sodium bicarbonate solution to neutralize any remaining acid.
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Recrystallize the crude product from ethanol to obtain pure 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin.
Step 2: Synthesis of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide
The final product is obtained by the reaction of the amino-coumarin precursor with iodoacetic anhydride or iodoacetyl chloride.
Materials:
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7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin
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Iodoacetic anhydride or Iodoacetyl chloride
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine or N,N-Diisopropylethylamine (DIPEA)
Procedure:
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Dissolve 7-(diethylamino)-3-(4-aminophenyl)-4-methylcoumarin in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a slight molar excess (1.1 to 1.5 equivalents) of triethylamine or DIPEA to the solution to act as a base.
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In a separate flask, dissolve a slight molar excess (1.1 to 1.5 equivalents) of iodoacetic anhydride or iodoacetyl chloride in the same anhydrous solvent.
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Slowly add the iodoacetylating agent solution to the coumarin solution at 0 °C with stirring.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The residue is redissolved in a suitable solvent like ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
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The crude product is purified by column chromatography on silica gel to yield N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide.
Characterization Data
Spectroscopic Properties
| Parameter | Value | Conditions | Source |
| Fluorescence Excitation (λex) | 389 nm | Methanol | [1] |
| Fluorescence Emission (λem) | 467 nm | Methanol | [1] |
| Purity | ≥85% | HPLC | [1] |
Note: For the closely related maleimide derivative, N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)maleimide, a fluorescence quantum yield has been reported. This value can be used as an estimate for the iodoacetamide derivative.
Expected NMR and Mass Spectrometry Data
Expected ¹H NMR Data (in DMSO-d6, chemical shifts in ppm):
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Aromatic protons (coumarin and phenyl rings): 6.5 - 8.0 ppm (multiple signals)
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CH₂ (iodoacetamide): ~3.8 ppm (singlet)
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CH₂ (diethylamino): ~3.4 ppm (quartet)
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CH₃ (methyl on coumarin): ~2.4 ppm (singlet)
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CH₃ (diethylamino): ~1.1 ppm (triplet)
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NH (amide): ~10.4 ppm (singlet, broad)
Expected Mass Spectrometry Data:
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Exact Mass: 490.0753 g/mol
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Expected Molecular Ion Peak [M+H]⁺: 491.0832 m/z
Experimental Workflow: Protein Labeling
N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide is a thiol-reactive probe that specifically labels cysteine residues in proteins. The following is a general protocol for protein labeling.
Materials
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Protein of interest with at least one accessible cysteine residue
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N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide
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Reaction Buffer (e.g., PBS or Tris buffer, pH 7.2-8.0)
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Reducing agent (e.g., DTT or TCEP), optional
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Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
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Purification column (e.g., size-exclusion chromatography)
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Anhydrous DMSO or DMF
Protocol
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Protein Preparation:
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Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
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If the cysteine residues are in disulfide bonds, they may need to be reduced. Add a 10-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature. Note: If a reducing agent is used, it must be removed before adding the iodoacetamide probe, for example, by using a desalting column.
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-
Probe Preparation:
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Prepare a stock solution of N-(4-(7-diethylamino-4-methylcoumarin-3-yl)phenyl)iodoacetamide in anhydrous DMSO or DMF at a concentration of 10-20 mM.
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-
Labeling Reaction:
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Add a 10- to 20-fold molar excess of the fluorescent probe stock solution to the protein solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
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Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-100 mM to react with any unreacted probe. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
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Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
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Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the coumarin dye (around 390 nm) and the protein (at 280 nm).
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Visualization of the Experimental Workflow
Caption: Workflow for labeling proteins with N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide.
Logical Relationship of Synthesis
The synthesis follows a logical progression from simple starting materials to the final functionalized fluorescent probe.
